This technical guide provides a comprehensive analysis of the biological activities and therapeutic potential of Rosa species, with particular focus on Pomarose varieties used in traditional and modern applications. Roses contain a diverse array of bioactive compounds including polyphenols, flavonoids, essential oils, and polysaccharides that demonstrate significant antioxidant, anti-inflammatory, antimicrobial, anti-diabetic, and neuroprotective properties. Recent advances in genomics and metabolomics have elucidated key biosynthetic pathways responsible for the production of therapeutic compounds, opening new avenues for drug development and clinical applications. This review synthesizes current scientific evidence from preclinical studies and clinical trials, provides detailed experimental methodologies, and assesses potential applications in pharmaceutical development, functional foods, and preventive medicine. The integration of multi-omics approaches with traditional knowledge presents promising opportunities for harnessing rose-derived compounds in evidence-based therapeutics.
Roses (Rosa spp.), belonging to the Rosaceae family, encompass approximately 300 species and thousands of cultivated varieties with significant chemical diversity across different cultivars [1]. The medicinal properties of roses have been recognized for centuries, but recent scientific investigations have systematically characterized their bioactive constituents and mechanisms of action. The primary bioactive compounds are concentrated in petals and fruits (hips), with significant variation in composition based on species, growing conditions, and processing methods [2]. The chemical complexity of rose extracts presents both challenges and opportunities for pharmaceutical development, requiring sophisticated analytical approaches for standardization and quality control.
The industrial processing of roses for essential oil and floral water generates substantial by-products that remain rich in bioactive compounds, presenting opportunities for sustainable utilization and value-added applications [2]. Recent research has focused on optimizing extraction methods to preserve bioactivity while improving yield and efficiency. Understanding the chemical composition of different rose species and cultivars is fundamental to selecting appropriate sources for specific therapeutic applications, with R. damascena, R. rugosa, R. canina, R. roxburghii, and R. laevigata being the most extensively studied species for industrial applications [2].
The therapeutic properties of this compound derive from its complex phytochemical profile, which includes both volatile and non-volatile compounds. The chemical composition varies significantly between species, plant parts, and processing methods, influencing both biological activity and potential applications.
Table 1: Major Bioactive Compounds in Rosa Species
| Compound Class | Specific Compounds | Primary Sources | Concentration Range |
|---|---|---|---|
| Monoterpene Alcohols | Geraniol, Citronellol, Nerol, Linalool | Petals, Essential Oil | 12.8-32.5% (Geraniol) [3] |
| Aromatic Alcohols | 2-Phenylethanol | Petals, Essential Oil | 8.4-33.9% [3] |
| Polyphenols | Epicatechin, Hesperidin, Quercetin glycosides | Petals, Fruits, By-products | Varies by species [2] |
| Flavonoids | Anthocyanins, Kaempferol glycosides | Petals, Especially Pigmented Varieties | Varies by species [2] |
| Polysaccharides | Pectic Polysaccharides (WSRP-2A, WSRP-2B) | By-products, Fruits | Component-dependent [2] |
| Alkanes | Heneicosane, Nonadecane, Heptadecane | Essential Oil, Petals | 16.70-22.07% (Heneicosane) [2] |
Significant chemical variations exist between different rose species and cultivars. Rosa damascena essential oil is characterized by high concentrations of phenylethyl alcohol (up to 70%), along with significant amounts of nerol, citronellol, and geraniol [4]. In contrast, R. alba L., the white oil-bearing rose, demonstrates a more balanced profile with comparable concentrations of 2-phenylethanol (8.4-33.9%), geraniol (12.8-32.5%), and citronellol + nerol (17.7-26.5%) [3]. The absence of potentially allergenic compounds such as methyl eugenol in R. alba makes it particularly suitable for pharmaceutical and cosmetic applications where safety is a primary concern [3].
Recent genomic studies have identified key enzymes and biosynthetic pathways responsible for the production of scent and bioactive compounds in roses, including NUDX1 hydrolase which is crucial for geraniol production [5]. The identification of these pathways enables strategic breeding and genetic engineering approaches to enhance the production of desirable compounds while reducing undesirable constituents.
This compound extracts demonstrate potent antioxidant activity through multiple mechanisms, including free radical scavenging, metal chelation, and enhancement of endogenous antioxidant systems. In vivo studies using Nrf2-knockout zebrafish models have shown that R. rugosa extract at concentrations of 600-1000 µg/mL enhances oxidative stress resistance and upregulates expression of antioxidant genes [2]. The Nrf2 pathway represents a crucial mechanism for the antioxidant activity of rose compounds, activating cellular defense systems against oxidative damage.
Clinical evidence supports the therapeutic potential of rose extracts in managing oxidative stress. A clinical trial involving high-risk pregnant women demonstrated that consumption of 250 mL of R. damascena preparation resulted in a significantly greater reduction in malondialdehyde (MDA), a marker of lipid peroxidation, compared to controls (decrease of 1.87 ± 0.45 μmol/L versus 0.42 ± 0.31 μmol/L) [2]. This finding indicates the potential of rose preparations in managing oxidative stress-associated conditions in clinical settings.
This compound extracts exhibit significant anti-inflammatory effects through modulation of multiple inflammatory pathways. In a mouse model of 1-chloro-2,4-dinitrobenzene-induced ear edema, treatment with 50% ethanol extract of R. rugosa at doses of 50, 100, and 200 mg/kg significantly decreased elevated levels of immunoglobulin E (IgE) and immunoglobulin G (IgG), while suppressing pro-inflammatory cytokines and chemokines in ear tissues [2]. The dose-dependent response observed in this study indicates the potential for therapeutic dose optimization.
Additional research using R. laevigata extract in BALB/c mice demonstrated attenuation of allergic airway inflammation through reduction of inflammatory cells, secretion of IgE, and related cytokines at doses of 50 and 100 mg/kg [2]. The consistent effect across different inflammatory models and rose species suggests that anti-inflammatory activity may be a fundamental property of many rose varieties, though the specific mechanisms and potency vary based on the chemical composition of each extract.
This compound essential oils and extracts demonstrate broad-spectrum antimicrobial activity against bacteria, fungi, and yeasts. R. damascena essential oil (RDEO) shows particularly strong effects against Gram-negative species, with MIC₅₀ values as low as 0.250 mg/mL for Salmonella enterica [4]. The antimicrobial efficacy of RDEO has been demonstrated in food preservation applications, where its vapor phase significantly suppressed microbial growth on various fruits and vegetables, with the most substantial reductions observed on kiwi and banana models [4].
The primary antimicrobial components include phenylethyl alcohol, citronellol, and geraniol, which disrupt bacterial cell walls and cytoplasmic membranes [2] [4]. Advanced delivery systems, such as rosehip extract-functionalized nanoparticles, have demonstrated enhanced antimicrobial efficacy by improving compound stability and target delivery [2]. In an invertebrate animal model (Galleria mellonella), these nanoparticles at 225 mg/kg disrupted cellular structures and damaged bacterial cells, indicating their potential for combating resistant microorganisms [2].
Table 2: Documented Health Benefits of this compound Bioactive Compounds
| Biological Activity | Model System | Dosage | Key Findings | Mechanisms | References |
|---|---|---|---|---|---|
| Anti-diabetic | Male obese diabetic db/db mice | 300-900 mg/kg/d for 8 weeks | Attenuated hyperlipidemia, reversed gut dysbiosis | Regulation of lipid metabolism genes, enhanced beneficial gut bacteria | [2] |
| Neuroprotective | Aluminum chloride-induced Alzheimer's model in rats | 500-1000 mg/kg | Increased catalase and glutathione; attenuated MDA levels | Regulation of AChE activity | [2] |
| Hepatorenal Protection | Rat model of unilateral ureteral obstruction | 3-6 g/kg | Prevented renal fibrosis and impairment | Inhibition of oxidative stress and TGF-β1/Smads signaling | [2] |
| Anti-cancer | Zebrafish model | 100-400 μg/mL | Inhibited HepG2 cell migration | Regulation of FAK signaling pathway | [2] |
| Gastrointestinal Protection | Sodium dextran sulfate-induced beagles | 400 mg/kg | Alleviated colitis | Preservation of intestinal barrier, regulation of gut microbiota | [2] |
Beyond the primary activities described above, this compound compounds demonstrate several other therapeutically relevant effects:
Anti-diabetic activity: R. roxburghii fruit polysaccharides administered to male obese diabetic db/db mice at 300, 600, and 900 mg/kg/d for 8 weeks attenuated hyperlipidemia by regulating the gene expression of lipid metabolism and reversed gut dysbiosis through enhancement of beneficial bacteria abundances [2].
Neuroprotective effects: R. damascena extract administered to aluminum chloride-induced Alzheimer's model rats at 500 and 1000 mg/kg increased levels of endogenous antioxidants (catalase and glutathione) while attenuating MDA levels and regulating acetylcholinesterase (AChE) activity [2]. Clinical trials have also demonstrated reduced preoperative anxiety in patients undergoing surgical procedures with administration of R. damascena oil [2].
Anti-cancer potential: R. laevigata fruit polysaccharides inhibited HepG2 cell migration in a zebrafish model at concentrations of 100-400 μg/mL by regulating the FAK signaling pathway, suggesting potential applications in metastatic cancer management [2].
The biosynthetic pathways responsible for producing key bioactive compounds in roses have been elucidated through combined transcriptome and metabolome analyses. These studies have identified critical genes involved in the production of terpenoid and benzenoid/phenylpropanoid compounds, which contribute significantly to both the fragrance and therapeutic properties of roses [1]. Weighted Gene Co-expression Network Analysis (WGCNA) has linked 574 genes to nine key fragrance compounds, with protein-protein interaction (PPI) networks further refining our understanding of these complex biochemical pathways [1].
Key enzymes identified in these pathways include NUDX1 hydrolase, which catalyzes geraniol synthesis, and various O-methyltransferases involved in the production of methoxylated volatile compounds [1] [5]. The discovery of a cytosolic bifunctional geranyl/farnesyl diphosphate synthase in rose flowers has been particularly significant, as it provides mevalonate pathway-derived GPP for geraniol biosynthesis, explaining previously unresolved aspects of terpene production in roses [5].
Figure 1: Biosynthetic Pathways of Key Bioactive Compounds in Roses. Highlighted enzymes represent key regulatory points identified through genomic studies [1] [5].
The elucidation of these biosynthetic pathways creates opportunities for metabolic engineering approaches to enhance the production of desirable bioactive compounds. Research has demonstrated that engineered tobacco plants expressing FPP successfully produced both enzymes necessary for geraniol synthesis, proving the potential for heterologous expression of rose-derived biosynthetic pathways in other organisms [5]. Similar approaches could be applied to rose cultivars to restore or enhance fragrance and bioactive compound production that has been diminished through traditional breeding practices focused on visual characteristics.
The identification of candidate genes through differential expression analysis, functional annotations, and protein-protein interaction networks provides targets for precision breeding and genetic engineering approaches [1]. These advanced biotechnological strategies offer potential solutions for increasing the yield of valuable bioactive compounds while maintaining other desirable horticultural characteristics.
Standardized extraction protocols are essential for ensuring consistent bioactivity and reproducible research results. The following methodologies represent current best practices for extracting and characterizing bioactive compounds from this compound:
Essential Oil Extraction: Hydrodistillation using Clevenger-type apparatus remains the standard method for rose essential oil extraction. Optimal yields are obtained with a water-to-material ratio of 4:1 and distillation time of 3-4 hours. Solvent extraction methods using hexane or supercritical CO₂ can provide alternative profiles with different compound ratios [2] [4].
Headspace Solid-Phase Microextraction (HS-SPME): For volatile compound analysis, HS-SPME with divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fibers provides comprehensive profiling of fresh rose blossoms. Optimal parameters include incubation temperature of 60°C, incubation time of 10 minutes, and extraction time of 30 minutes [3]. This method allows for non-destructive analysis that closely reflects the authentic aroma profile of living flowers.
Metabolomic Analysis: Combined gas chromatography-time-of-flight mass spectrometry (GC-TOF/MS) and ultra-high-performance liquid chromatography/electrospray ionization-mass spectrometry (UHPLC-ESI-MS/MS) platforms enable comprehensive metabolite profiling [1]. Orthogonal partial least-squares discriminant analysis (OPLS-DA) models with variable importance in projection (VIP) values ≥1 and p<0.05 effectively identify differentially accumulated metabolites between cultivars [1].
Robust bioactivity assessment requires standardized models and protocols to ensure comparable results across studies:
Antioxidant Assays: Standardized protocols include DPPH radical scavenging assay, ABTS assay, ferric reducing antioxidant power (FRAP), and oxygen radical absorbance capacity (ORAC). Cellular antioxidant assays using HepG2 cells or zebrafish models provide more physiologically relevant data [2].
Anti-inflammatory Evaluation: Ear edema models in mice induced by 1-chloro-2,4-dinitrobenzene provide reliable assessment of topical anti-inflammatory activity [2]. Measurements should include ear thickness, histopathological examination, and quantification of inflammatory mediators (TNF-α, IL-6, IL-1β) via ELISA.
Antimicrobial Testing: Broth microdilution methods according to CLSI guidelines provide minimum inhibitory concentration (MIC) values [4]. Time-kill assays and biofilm eradication tests offer additional insights into antimicrobial mechanisms, particularly valuable for assessing efficacy against biofilm-forming pathogens like Salmonella enterica.
Figure 2: Integrated Experimental Workflow for Evaluating this compound Bioactivity. The circular nature illustrates the iterative process of research optimization [2] [1] [3].
The diverse biological activities of this compound compounds support their potential application in various pharmaceutical formulations:
Neuroprotective Formulations: Clinical evidence demonstrates that R. damascena oil significantly reduces preoperative anxiety in patients undergoing surgical procedures [2]. At a dose of 0.2 mL, it effectively reduced anxiety in patients undergoing septorhinoplasty/rhinoplasty surgery, while another clinical trial demonstrated that 0.08 mL essence reduced the severity of pain and anxiety in the first stage of labor [2]. These findings support the development of standardized rose oil formulations for anxiety management.
Metabolic Syndrome Management: The anti-diabetic and lipid-lowering effects of R. roxburghii fruit polysaccharides and R. rugosa polyphenol-enriched extracts support their potential application in managing metabolic disorders [2]. The dual mechanism of action—direct regulation of lipid metabolism genes and modulation of gut microbiota—represents a comprehensive approach to metabolic syndrome management.
Topical Anti-inflammatory Preparations: The demonstrated efficacy of rose extracts in reducing skin inflammation suggests applications in dermatological formulations for conditions such as atopic dermatitis, psoriasis, and acne [2]. The additional antimicrobial activity of rose compounds provides complementary benefits for inflammatory skin conditions with infectious components.
The GRAS (Generally Recognized as Safe) status of many rose extracts facilitates their application in functional foods and natural preservation systems:
Natural Food Preservation: R. damascena essential oil demonstrates significant efficacy against foodborne pathogens, particularly Salmonella enterica, with MIC₅₀ values of 0.250 mg/mL [4]. Application in sous vide processed eggplant effectively suppressed microbial growth during storage, demonstrating practical utility in food systems [4].
Shelf-life Extension: The vapor phase of RDEO significantly suppressed microbial growth on various fruits and vegetables, with the most substantial reductions observed on kiwi and banana models [4]. This approach offers a non-contact method for preserving fresh produce without altering sensory properties.
Dietary Supplements: Rose hip powders and extracts rich in flavonoids and polysaccharides can be incorporated into functional food products targeting oxidative stress, inflammation, and metabolic health [2]. The combination of health benefits with pleasant aromatic properties enhances consumer acceptance.
Recent regulatory developments have important implications for the therapeutic application of this compound derivatives. Amendments to the CLP Regulation (EC) No. 1272/2008 in 2023 classified essential oils derived from Rosa damascena as potentially hazardous mixtures, raising concerns among traditional growers and manufacturers [6]. This classification highlights the need for comprehensive safety assessment and clear differentiation between hazardous classification of concentrated substances and their safety in appropriately diluted therapeutic applications.
A systematic review of scientific publications from 1955 to 2025 identified significant heterogeneity in study designs, dosages, administration forms, and study types, limiting direct comparison of results [6]. This variability underscores the need for standardized clinical trials with clear protocols and unified criteria to establish evidence-based recommendations for therapeutic use. Despite the regulatory challenges, the same systematic review confirmed a wide range of biological activities and overall safety of R. damascena preparations when appropriately utilized [6].
This compound represents a valuable botanical resource with diverse therapeutic applications supported by growing scientific evidence. The complex chemical composition of different rose species and cultivars provides multiple avenues for pharmaceutical development, functional food applications, and natural preservation systems. However, several challenges must be addressed to fully realize this potential.
Future research should prioritize standardization of extracts based on bioactive compound profiles rather than simply source material, as composition varies significantly between cultivars and growing conditions. Clinical validation of observed preclinical effects is essential, particularly for metabolic, neurological, and inflammatory conditions where current evidence is promising but limited. The development of sustainable utilization strategies for rose processing by-products can enhance economic viability while reducing environmental impact.
The integration of multi-omics approaches with traditional knowledge presents exciting opportunities for identifying novel bioactive compounds and elucidating their mechanisms of action. As research continues to validate traditional uses and discover new applications, this compound stands poised to make significant contributions to both preventive medicine and therapeutic interventions across a range of health conditions.
| Aspect | Description & Associated MIDD Tools |
|---|
| Drug Discovery & Early Development | Identify bioactive compounds; optimize lead molecules. MIDD Tools: Quantitative Structure-Activity Relationship (QSAR), Quantitative Systems Pharmacology (QSP) [1]. | | Preclinical Research | Evaluate biological activity, pharmacokinetics, and safety. MIDD Tools: Physiologically Based Pharmacokinetic (PBPK) modeling, First-in-Human (FIH) Dose Algorithm [1]. | | Clinical Research | Test in humans (safety, efficacy, dosing). MIDD Tools: Population PK/Exposure-Response (ER) analysis, Adaptive Trial Design, Clinical Trial Simulation [1]. | | Regulatory Review & Post-Market | Support approval and monitor real-world use. MIDD Tools: Model-Integrated Evidence (MIE), integration of Real-World Data (RWD) [1] [2]. |
For a substance like Pomarose, investigating its mechanism of action is a core research activity. The workflow below outlines a cellular-level study to identify signaling pathways, based on a relevant phosphoproteomics approach [3].
Experimental workflow for identifying this compound-activated signaling pathways via phosphoproteomics.
The genus Rosa is a significant source of diverse bioactive compounds. The table below summarizes the key types and their associated biological activities, which are relevant for drug discovery efforts.
| Compound Class | Specific Compounds | Natural Source (Example Rosa spp.) | Documented Bioactivities |
|---|---|---|---|
| Volatile Compounds / Essential Oils | 2-Phenylethanol, Geraniol, Citronellol, Nerol [1] | R. alba L., R. damascena [1] | Perfumery, cosmetics, aromatherapy [1] |
| Phenolic Compounds | Anthocyanins (e.g., Cyanidin), Quercetin, Kaempferol glycosides, Epicatechin [2] [3] | R. damascena, R. rugosa [2] | Antioxidant, anti-inflammatory [2] |
| Polysaccharides | Pectic polysaccharides (WSRP-2A, WSRP-2B) [2] | R. setate x R. rugosa waste, R. roxburghii fruit [2] | Gastrointestinal protection, modulation of gut microbiota [2] |
| Triterpenoids | Acetyl 11-keto-β-boswellic acid (AKBA) derivatives [4] | Boswellia serrata (Non-Rosa example) [4] | Anti-viral (SARS-CoV-2 spike protein inhibition) [4] |
For researchers aiming to isolate and characterize volatile bioactive compounds from plant materials like roses, Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC/MS) is a widely used "green" methodology.
The workflow below outlines the key stages of this analytical process:
Understanding the biosynthetic pathways of plant bioactives is crucial for metabolic engineering. The pathway for anthocyanins, a key class of pigments and antioxidants found in roses, is well-established.
The diagram below maps the core anthocyanin biosynthesis pathway in plants:
The Periocular Mesenchyme (POM) is a collective term for the neural crest and mesoderm-derived progenitor cells that migrate into the developing ocular region. The POM is crucial for forming the anterior segment of the eye, including the corneal stroma and endothelium [1]. The development of these structures is governed by precise bi-directional signaling between the POM and the overlying epithelial cells.
Among the various pathways involved, the canonical Wnt/β-catenin signaling pathway is considered one of the most significant for determining corneal epithelial cell fate [1]. The interaction between this pathway and its antagonist, Dickkopf-2 (Dkk2), is a critical regulatory relationship.
The following diagram illustrates the core components and logical sequence of the canonical Wnt/β-catenin pathway as it pertains to POM signaling and cell fate determination.
Diagram 1: The canonical Wnt/β-catenin signaling pathway in POM development. Note the inhibitory role of Dkk2 [1].
The role of specific genes and signaling pathways in POM development has been elucidated through various model organisms and genetic studies. The table below summarizes key molecular regulators and the experimental models used to study them.
Table 1: Key Molecular Regulators in POM and Corneal Development
| Gene/Pathway | Function/Role in POM | Experimental Model/Evidence | Phenotype of Knockout/Mutation |
|---|---|---|---|
| Pitx2 | Transcription factor expressed in both NCC and mesoderm POM lineages [1]. | Mouse knockout models [1]. | Abnormal corneal stromal and endothelial differentiation; associated with Axenfeld-Rieger syndrome in humans [1]. |
| Foxc1 | Transcription factor expressed in POM [1]. | Genetic studies in mice [1]. | Associated with Axenfeld-Rieger syndrome in humans [1]. |
| Canonical Wnt/β-catenin | Determines corneal epithelial cell fate [1]. | Bi-directional signaling studies between POM and epithelium [1]. | Critical for normal development; disruption affects cell fate specification. |
| Dkk2 | Antagonist of canonical Wnt signaling; expressed downstream of Pitx2 [1]. | Mouse models with conditional knock-down [1]. | Altered Wnt signaling, impacting corneal epithelial cell fate. |
The insights into POM development have been gained through well-established experimental methodologies. Here are detailed protocols for two key approaches mentioned in the literature.
Table 2: Key Experimental Methods in POM Research
| Methodology | Core Principle | Detailed Protocol Summary |
|---|
| Genetic Fate Mapping | Permanently labels specific cell lineages (e.g., neural crest) to trace their contributions to tissues. | 1. Transgenic Systems: Use binary systems like Wnt1-Cre/R26R (for neural crest cells) and αGSU-Cre/R26R (for mesoderm) [1]. 2. Crossbreeding: Cross Cre-driver mice with reporter mice (e.g., Rosa26-lacZ or Rosa26-YFP). 3. Analysis: Analyze embryonic tissues (e.g., at E11.5 in mice) to visualize and quantify the contribution of each lineage to the corneal stroma and endothelium. | | Conditional Gene Knockdown | Investigates gene function in a tissue- or lineage-specific manner, avoiding embryonic lethality. | 1. Model Generation: Cross mice carrying a "floxed" allele of the target gene (e.g., Pitx2 or Dkk2) with mice expressing Cre recombinase under a POM-specific promoter [1]. 2. Phenotypic Analysis: Examine resulting offspring for corneal defects using histology, immunohistochemistry, and molecular analysis to assess changes in differentiation and signaling. |
Analyzing publication history is a valuable method for understanding the evolution of research focus on specific genes and pathways, as demonstrated in a study of Drosophila signaling pathways [2]. While the specific data for POM-related genes is not in the search results, the methodology is directly applicable to your literature review.
The workflow for conducting such a bibliometric analysis is outlined below.
Diagram 2: A workflow for analyzing research publication trends for signaling pathway genes [2].
The data reveals that corneal development is a highly orchestrated process reliant on bi-directional signaling. The POM, derived from both neural crest and mesoderm, is a key signaling center. In mice, the differential regulation of transcription factors like Pitx2 in the NCC and mesoderm lineages suggests a complex regulatory network that warrants further investigation [1].
Future research could focus on:
In vitro analyses are crucial for standardizing plant extracts and understanding their potential mechanistic actions. The table below summarizes key phytochemical and antioxidant data for different Rosa species.
Table 1: Phytochemical and In Vitro Antioxidant Profile of Rosa Species Extracts
| Parameter | Rosa damascena | Rosa canina | Rosa cairo |
|---|---|---|---|
| Total Phenolic Content | Information not explicitly provided in the extracted data for this species. | 117.69 mg GAE/100 g DW [1] | 116.95 mg GAE/100 g DW [1] |
| Total Flavonoid Content | Information not explicitly provided in the extracted data for this species. | 1.96 mg QE/mL extract [1] | 1.55 mg QE/mL extract [1] |
| DPPH Assay (% Inhibition) | Information not explicitly provided in the extracted data for this species. | 60.03 ± 0.01% [1] | 61.97 ± 0.03% [1] |
| FRAP Assay | Information not explicitly provided in the extracted data for this species. | 844.24 ± 0.03 µM TE/100 g DW [1] | 850.12 ± 0.02 µM TE/100 g DW [1] |
| CUPRAC Assay | Information not explicitly provided in the extracted data for this species. | 2077.67 ± 0.04 µM TE/100 mL [1] | 2055 ± 0.05 µM TE/100 mL [1] |
| Key Identified Compounds (via HPLC) | Discussed in a previous article [1] | Isoquercetin, Quercetrin, Kaempferol-3-rhamnoside [1] | Kaempferol-3-rhamnoside, Quercetrin, Hyperoside [1] |
Beyond antioxidant capacity, Rosa damascena hydrosol (rose water) demonstrates significant ability to protect DNA from damage.
Table 2: Summary of Genoprotective In Vitro Studies on Rosa damascena Hydrosol
| Study Aspect | Test Systems | Key Findings |
|---|---|---|
| Cytotoxic/Genotoxic Activity | Barley meristem cells (Hordeum vulgare); Human lymphocytes [2] | Showed low cytotoxicity and clastogenicity (chromosome-breaking potential) at concentrations up to 20% [2]. |
| Antigenotoxic/Anticytotoxic Potential | Barley meristem cells; Human lymphocytes (challenged with MNNG genotoxin) [2] | Conditioning treatment with hydrosol reduced chromosomal aberrations and micronuclei by more than twofold compared to the genotoxin alone. It also enhanced mitotic activity, indicating cell protection [2]. |
| Experimental Design | Two schemes: 1) Pre-treatment with hydrosol followed by genotoxin post 4 hours; 2) Combined immediate treatment [2] | The protective effect was observed under both experimental schemes, suggesting robust genoprotective potential [2]. |
Research into formulating rose extracts into effective topical treatments is advanced, with one study progressing to a human clinical trial.
For researchers looking to replicate or build upon these studies, here is a summary of the core methodologies.
Protocol 1: Assessing Antioxidant Capacity and Phytochemical Profile [1]
Protocol 2: Cytogenetic Studies for Genoprotective Effects [2]
Protocol 3: In Vitro Skin Sensitization Safety Assessment (Based on AOP) [3] For new ingredients, quantitative risk assessment for skin sensitization follows an Adverse Outcome Pathway (AOP) with defined OECD test guidelines:
The following diagrams illustrate the logical flow of key experimental and conceptual frameworks described in the research.
Experimental workflow for genoprotection studies [2]
Adverse Outcome Pathway for skin sensitization [3]
The in vitro data presents a strong case for the therapeutic potential of Rosa damascena:
Future research should focus on isolating specific active compounds, elucidating molecular targets, and conducting larger-scale clinical trials.
This compound represents a significant botanical source for fragrance and therapeutic applications, characterized by its complex chemical profile and versatile extraction potential. While the term "this compound" may refer specifically to apple-rose hybrids or rose varieties with fruity characteristics, the extraction and analysis methodologies applied to rose-based materials provide valuable insights for researchers working with this unique botanical. The characteristic aroma of this compound derives from a sophisticated combination of volatile and semi-volatile compounds that vary based on extraction methodology, growing conditions, and specific varietal characteristics.
The key chemical constituents responsible for this compound's olfactory properties include β-phenyl ethyl alcohol (phenylethanol), citronellol, geraniol, and eugenol, which form the primary aroma foundation [1]. These major components are complemented by minor constituents such as linalool, rose oxide, and various terpene alcohols that significantly influence the final aromatic profile. Research indicates that the specific ratio and isomeric distribution of these compounds serve as chemical fingerprints for authenticity verification and quality assessment [2]. The complex interaction between these chemical components creates the distinctive fruity-floral character that makes this compound particularly valuable for pharmaceutical, cosmetic, and fragrance applications.
Table 1: Key Chemical Constituents in this compound Extracts
| Compound | Aroma Profile | Relative Concentration | Stability |
|---|---|---|---|
| β-Phenyl Ethyl Alcohol | Floral, Rosy | High | Stable |
| Citronellol | Fresh, Citrus | Medium-High | Moderate |
| Geraniol | Sweet, Floral | Medium-High | Moderate |
| Eugenol | Spicy, Clove-like | Medium | Stable |
| Linalool | Fresh, Floral | Low-Medium | Volatile |
| Rose Oxide | Green, Floral | Trace | Highly Volatile |
Steam distillation represents one of the most established methods for extracting volatile compounds from this compound materials. This technique employs saturated steam to vaporize the plant material's volatile components, which are then condensed and separated based on density differences [3]. The process requires careful control of several parameters: steam pressure (typically 1-2 bar), temperature (maintained below 100°C to preserve delicate aroma compounds), and distillation time (4-6 hours depending on batch size) [4]. The primary advantage of steam distillation lies in its ability to extract heat-sensitive compounds without degradation, making it particularly suitable for preserving the delicate fruity-floral notes characteristic of high-quality this compound.
The Cohobation process significantly enhances extraction efficiency by recycling the distillate water back into the system, ensuring complete recovery of water-soluble aromatic constituents that might otherwise be lost [4]. This technique is particularly valuable for capturing water-soluble compounds like phenylethyl alcohol, which contributes significantly to this compound's characteristic floral aroma. Modern boiler-operated distillation units can process large batches (250-500 kg per cycle) while maintaining consistent temperature control, with reported yields of 0.025-0.03% for rose materials [4]. For this compound extraction, the optimal harvest time occurs during early morning hours when volatile compound concentration peaks, and immediate processing is recommended to prevent aroma degradation through enzymatic activity or oxidation [3].
Solvent extraction enables the recovery of a broader spectrum of compounds compared to distillation methods, particularly valuable for preserving this compound's delicate fruity esters and high molecular weight constituents. This multi-stage process begins with hydrocarbon solvents (typically hexane or petroleum ether) dissolving the aromatic compounds along with plant waxes and pigments [5]. The initial product, known as concrete, undergoes further processing with ethanol to separate the aromatic components, resulting in a highly concentrated material called absolute [3]. This absolute contains the complete volatile compound profile along with pigments, waxes, and other lipid-soluble materials that contribute to this compound's characteristic depth and tenacity in fragrance applications.
The critical advantage of solvent extraction lies in its low-temperature processing, which preserves heat-sensitive compounds that would be altered or lost during steam distillation. This makes it particularly suitable for capturing this compound's fruity nuances that complement its primary floral character. The resulting absolute typically exhibits greater complexity and closer resemblance to the natural aroma profile of the source material compared to distilled equivalents [5]. However, researchers must consider the potential for solvent residues in the final product, particularly for pharmaceutical applications, requiring rigorous purification and testing protocols to ensure complete solvent removal and product safety.
Supercritical CO₂ extraction represents the most technologically advanced approach for this compound extraction, utilizing carbon dioxide in a supercritical state (typically at pressures of 1,200-2,500 psi and temperatures of 35-50°C) to achieve highly selective compound isolation [5]. This method offers significant advantages: no solvent residues, exceptional preservation of heat-sensitive compounds, and tunable selectivity based on pressure and temperature parameters. The extraction mechanism relies on CO₂'s variable density in supercritical state, which can be precisely controlled to target specific compound classes, allowing researchers to isolate particular fragrance fractions from this compound materials [5].
Headspace solid-phase microextraction (HS-SPME) has emerged as a valuable analytical-scale extraction technique for profiling this compound's volatile compounds without solvent interference [1]. This method captures the aroma compounds present in the airspace surrounding the plant material, providing an accurate representation of the scent profile as perceived olfactorily. For quantitative analysis, HS-SPME can be coupled with GC-MS or GC-FID systems to identify and measure volatile compounds at concentrations as low as parts-per-trillion [2]. This technique is particularly valuable for quality control applications, allowing rapid assessment of raw materials and finished products against established chemical profiles.
Table 2: Comparison of this compound Extraction Methods
| Method | Optimal Use Case | Yield Range | Key Compounds | Equipment Cost |
|---|---|---|---|---|
| Steam Distillation | Volatile, heat-stable compounds | 0.02-0.03% | Citronellol, Geraniol, Linalool | Moderate |
| Solvent Extraction | Delicate absolutes, complete profile | 0.2-0.5% (concrete) | β-Damascenone, β-Ionone, Phenylethyl Alcohol | Moderate-High |
| Supercritical CO₂ | Targeted fractionation, no residues | 0.3-0.8% | Tunable based on parameters | High |
| Hydrodistillation | Hydrophilic compounds, floral waters | 0.015-0.025% | Phenylethyl Alcohol, Phenylacetates | Low-Moderate |
GC-FID analysis provides a robust method for quantifying both major and minor components in this compound extracts, with detection limits ranging from 0.96–4.55 ng for most target analytes [2]. The analytical protocol involves separation on a polar stationary phase (DB-wax column) with a temperature ramp from 60°C (hold 2 min) to 220°C at 3°C/min, using helium as carrier gas at 1.0 mL/min constant flow [2]. System suitability tests should demonstrate baseline separation (resolution >2.4) for all 22 target analytes within a 60-minute runtime, with particular attention to the critical pair separations of citronellol/geraniol and nerol/linalool that are essential for accurate this compound profiling.
For quantitative analysis, researchers should prepare a seven-point calibration curve for each target analyte, with concentrations spanning the expected range in samples (typically 0.001-0.620 mg/mL depending on compound abundance) [2]. The method validation must include determination of limit of detection (LOD) and limit of quantification (LOQ), with acceptable values ranging from 0.96-4.55 ng and 2.90-13.78 ng respectively for this compound constituents [2]. Quality control samples at three concentration levels (high, medium, low) should be analyzed alongside experimental samples, with acceptance criteria of ±20% bias and RSD ≤15% for precision measurements to ensure analytical validity throughout the sequence.
Chiral gas chromatography provides a powerful tool for authenticity assessment of this compound extracts, as the specific enantiomeric ratios of certain terpenes serve as reliable markers for natural origin [2]. This analysis employs a β-cyclodextrin-based chiral stationary phase (BGB-178 column) with optimized temperature programming (initial 60°C for 5 min, ramp to 100°C at 1°C/min, then to 180°C at 2°C/min) to achieve baseline separation of enantiomers including (±)-camphene, (±)-rose oxide, (±)-linalool, (±)-citronellol, and (±)-citronellyl acetate [2]. The enantiomeric ratio of these compounds represents a sophisticated authenticity marker, as adulteration with synthetic materials typically alters the characteristic ratios found in genuine this compound extracts.
For this compound quality assessment, researchers should pay particular attention to the enantiomeric excess of citronellol and linalool, as these compounds frequently target adulteration with synthetic equivalents. Authentic this compound extracts typically show characteristic ratios such as (R)-(-)-citronellol predominance (75-85% enantiomeric excess) and (R)-(-)-linalool preference (60-70% enantiomeric excess) [2]. These chiral fingerprints provide a more reliable authenticity marker than simple concentration measurements, as they reflect the stereospecific biosynthesis occurring in the plant material. Regular verification of these ratios should be incorporated into quality control protocols, with significant deviations from expected values indicating potential adulteration or quality issues.
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) represents the most powerful analytical tool for complete characterization of this compound's complex chemical profile. This technique provides orthogonal separation based on two different stationary phases, dramatically increasing peak capacity and resolution for minor components that may serve as important quality markers. While not yet incorporated into standard protocols, GC×GC-TOF-MS enables detection and identification of trace constituents at concentrations below the detection limits of conventional GC systems, providing unprecedented insight into this compound's complete volatile profile.
Stable isotope ratio analysis (SIRA) offers another dimension for authenticity verification by measuring the relative abundance of stable isotopes (particularly ¹³C/¹²C) in specific this compound components [2]. This technique leverages the fact that synthetic compounds exhibit different isotopic patterns compared to natural products due to distinct carbon sources and biosynthesis pathways. When combined with chiral analysis and conventional GC profiling, SIRA creates a multi-dimensional authentication system that is extremely difficult to circumvent through adulteration practices. These advanced techniques, while requiring specialized instrumentation, provide the highest level of confidence in this compound material authenticity and quality assessment for pharmaceutical and high-value cosmetic applications.
Proper sample handling begins with immediate stabilization of this compound raw materials upon harvest. Plant materials should be rapidly cooled to 4°C and processed within 2 hours of collection to prevent enzymatic degradation and oxidative changes to delicate aroma compounds [3]. For extraction, samples should be carefully prepared to maximize surface area without excessive maceration that can lead to off-notes through cellular damage. The extraction protocol requires precise sample-to-solvent ratios (typically 1:3 for solvent extraction, 1:5 for distillation) and temperature control throughout the process to ensure batch-to-batch consistency [4].
For analytical purposes, this compound extracts should be prepared as 10% (w/v) solutions in high-purity ethanol or hexane (depending on analytical method), followed by filtration through 0.45μm PTFE filters to remove particulate matter that could compromise chromatographic systems [2]. Samples should be stored in amber glass vials with PTFE-lined caps at -20°C until analysis to prevent light-induced degradation and volatile compound loss. For quantitative work, inclusion of internal standards (typically tetradecane or hexadecane for non-polar compounds, nonanol for polar compounds) should be added immediately prior to sample preparation to correct for extraction and injection variability.
Quality assessment of this compound extracts requires a multi-parameter approach evaluating physical, chemical, and olfactory properties. The physical characterization includes determination of refractive index (1.4520-1.4660 at 20°C), specific gravity (0.849-0.875 at 25°C), and optical rotation (-1° to -5°) [2]. Significant deviations from these established ranges may indicate adulteration or quality issues. The acid value (max 7.0) and ester value (8-25) provide additional chemical parameters for quality verification, with elevated acid values suggesting oxidative degradation and abnormal ester values indicating potential adulteration with synthetic esters.
The chromatographic profile represents the most definitive quality assessment, with established concentration ranges for key components: citronellol (15-35%), geraniol (8-20%), nerol (3-12%), phenylethyl alcohol (1-5%), and stearoptenes (10-18%) [2]. Additionally, the ratio of citronellol to geraniol (typically 1.5-2.5:1) provides a valuable consistency marker, with significant deviations suggesting potential adulteration or natural variation outside acceptable limits. For comprehensive quality control, laboratories should establish and regularly update a library of authenticated this compound reference materials for comparative analysis, ensuring consistent assessment against validated standards.
Table 3: Analytical Reference Standards for this compound Quality Control
| Compound | Retention Index (DB-Wax) | Retention Index (Chiral) | Target Concentration Range | Acceptance Criteria |
|---|---|---|---|---|
| β-Phenylethyl Alcohol | 1235-1245 | - | 1.0-5.0% | ±15% of target |
| Citronellol | 1440-1450 | 1225-1235 (R), 1235-1245 (S) | 15-35% | ±10% of target |
| Geraniol | 1505-1515 | - | 8-20% | ±10% of target |
| Nerol | 1510-1520 | - | 3-12% | ±15% of target |
| Linalool | 1380-1390 | 1090-1100 (R), 1105-1115 (S) | 0.5-3.0% | ±20% of target |
| Rose Oxide | 1340-1350 | 1115-1125 (cis), 1130-1140 (trans) | 0.1-0.5% | ±25% of target |
This compound extracts demonstrate significant potential in pharmaceutical formulations due to their complex chemical composition featuring compounds with established therapeutic properties. β-phenylethyl alcohol exhibits mild antimicrobial activity, while citronellol and geraniol demonstrate anti-inflammatory and antioxidant properties in cellular models [3]. The extraction methodology directly influences therapeutic potential, with CO₂ extracts retaining higher concentrations of lipophilic antioxidants compared to hydrodistilled variants. For incorporation into topical formulations, this compound absolutes show enhanced skin penetration compared to essential oils due to the presence of natural emulsifiers and co-extractives that facilitate transdermal delivery.
In cosmetic applications, this compound extracts function as both active ingredients and fragrance components, particularly in anti-aging, soothing, and skin-brightening formulations. The natural pigment content in absolutes provides subtle coloring benefits in addition to fragrance and therapeutic properties. Compatibility testing with common cosmetic preservatives is essential, as phenolic components in this compound extracts may interact with certain preservative systems. Formulators should note that solvent-extracted absolutes typically demonstrate greater stability in oil-based systems, while distilled essential oils incorporate more readily into aqueous formulations, influencing the selection of this compound extract type based on final product composition.
Fragrance applications represent the most established use for this compound extracts, leveraging their complex fruity-floral character in fine fragrances, functional products, and home fragrances. The performance characteristics vary significantly between extraction types: distilled oils provide brighter top notes with limited tenacity, while absolutes contribute richer middle and base notes with enhanced substantivity on skin and fabric substrates [3]. Performance testing should evaluate odor intensity, character, longevity, and diffusion across different phases of evaporation to fully understand the material's olfactory behavior in various applications.
Stability assessment must include evaluation under diverse conditions: high temperature (40°C), light exposure (UV and visible), and varying pH environments (3-10) to simulate real-world product applications [2]. This compound extracts typically show greatest stability in slightly acidic to neutral conditions (pH 5-7), with accelerated degradation observed in alkaline environments. The major degradation pathways include oxidation of terpene alcohols to corresponding aldehydes, ester hydrolysis, and rearrangement of terpene oxides, all of which significantly alter the olfactory character. Appropriate stabilization through antioxidant addition (typically 0.1% tocopherol), oxygen exclusion, and UV-protective packaging is essential for maintaining this compound extract integrity throughout product shelf life.
The extraction and analysis of this compound involves several critical workflow stages that benefit from systematic optimization. The following diagrams illustrate key processes:
Diagram 1: Comprehensive this compound Extraction Workflow – This diagram illustrates the multi-stage process for extracting and purifying this compound derivatives, highlighting the three primary extraction methodologies and subsequent purification and quality control stages essential for research-grade materials.
Diagram 2: Analytical Assessment Protocol – This workflow details the comprehensive analytical procedures for quality assessment of this compound extracts, incorporating multiple chromatographic techniques and data analysis stages to ensure complete characterization and authenticity verification.
The extraction and purification of this compound represents a sophisticated interplay between traditional extraction methodologies and modern analytical techniques. Through systematic implementation of the protocols outlined in these Application Notes, researchers can ensure consistent production of high-quality this compound extracts with verified authenticity and standardized chemical profiles. The continuing advancement in analytical technologies, particularly in chiral separation and trace compound detection, provides increasingly powerful tools for quality verification and fundamental research into the complex chemistry of this compound derivatives. As interest in natural product applications continues to grow across pharmaceutical, cosmetic, and fragrance sectors, these standardized protocols will facilitate research reproducibility and product development consistency for this valuable botanical resource.
When a specific protocol is not established, researchers must build one based on the core principles of cell culture and the intended application. The following sections provide a generalized structure and methodology that can be customized.
1. Core Protocol: Differentiating Mouse Bone Marrow-Derived Macrophages This protocol is adapted from a 2025 source and serves as an excellent example of a detailed, functional assay-based method [1]. You can use this as a template, substituting the specific cues (e.g., replacing Metformin with Pomarose).
Key Materials
Step-by-Step Procedure
2. Experimental Workflow for Protocol Development The following diagram outlines the logical flow for establishing and validating a new treatment protocol.
After establishing baseline culture conditions, functional assays are crucial for understanding the treatment's biological impact.
Table 1: Examples of Concluding Immunological Functional Assays [1]
| Assay Type | Measured Outcome | Example Methodology |
|---|---|---|
| Phagocytosis | Uptake of foreign particles or dead cells. | Use of pHrodo BioParticles (which fluoresce upon phagocytosis) and analysis by flow cytometry [1]. |
| Cytotoxicity | Ability to kill target cells (e.g., cancer cells). | Co-culture of treated macrophages with target cells (e.g., GL261 glioma cells); target cell death can be quantified with assays like IncuCyte S3 Live-Cell Analysis [1]. |
| Phenotyping | Surface marker expression to identify polarization (e.g., M1 vs. M2). | Multicolor flow cytometry analysis for markers like CD80, CD86, MHC-I, and MHC-II [1]. |
| Metabolic Profiling | Nutrient consumption and waste production. | Use of a BioProfile Analyzer to measure metabolites like glucose, lactate, and ammonia in the spent medium [2]. |
Incorporating current best practices and trends will enhance the robustness and reproducibility of your protocol.
Investigating how this compound influences cell signaling is often a primary research goal. While specific pathways are compound-dependent, the general principles of cell signaling provide a framework for analysis.
Table 2: Core Components of Cell Signaling [6]
| Component | Description | Examples |
|---|---|---|
| Ligand (1st Messenger) | The extracellular signal molecule. | Growth factors, hormones, cytokines, this compound [6]. |
| Receptor | Protein that binds the ligand and initiates signaling. | G-protein coupled receptors (GPCRs), Receptor Tyrosine Kinases (RTKs), Intracellular/Nuclear receptors [6]. |
| Second Messengers & Transducers | Intracellular molecules that relay and amplify the signal. | cAMP, cGMP, Ca²⁺, Diacylglycerol (DAG), Inositol triphosphate (IP₃), Kinases (e.g., MAPK, AKT) [6]. |
| Effectors | Molecules that execute the cellular response. | Transcription factors (alter gene expression), metabolic enzymes, cytoskeletal proteins [6]. |
The diagram below illustrates a generalized signaling cascade that could be modulated by a treatment like this compound.
Since a pre-existing protocol for this compound is not available, I suggest the following steps to advance your research:
For researchers initiating new animal experiments, extrapolating doses across species is a fundamental and challenging task. A common misconception is that simple weight-based scaling (e.g., mg/kg) is sufficient; however, this approach ignores critical differences in metabolic rates, physiology, and pharmacokinetics between species [1]. Allometric scaling, which normalizes doses based on body surface area, provides a more empirically sound method. This document outlines a standardized protocol for converting doses from animal studies to human equivalent doses (HED), a critical step in estimating a safe starting dose for clinical trials [1].
The allometric approach is based on the observation that physiological processes, including metabolic rate, scale predictably with body size across species. Larger animals have slower physiological processes and lower metabolic rates per unit of body weight. Consequently, they often require a smaller drug dose on a mg/kg basis [1]. Allometry accounts for this by using an exponent for body surface area (typically 0.67) for dose conversion, rather than a linear weight-based calculation [1].
This protocol follows the dose-by-factor method, which uses the No Observed Adverse Effect Level (NOAEL) from preclinical studies to calculate the Maximum Recommended Starting Dose (MRSD) for human trials [1].
Objective: Translate the animal NOAEL into a human-equivalent dose based on body surface area.
Methodology: Use the HED equation. This can be done via two equivalent methods:
HED (mg/kg) = Animal NOAEL (mg/kg) × (Weight_animal (kg) / Weight_human (kg))^(1 - 0.67) [1]HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km) [1]The following table provides average Km factors and conversion ratios for common laboratory species, which are essential for this calculation.
Table 1: Body Surface Area (BSA) Conversion Factors for Dose Calculation [1]
| Species | Average Body Weight (kg) | Km Factor (kg/m²) | Km Ratio (for HED) | Km Ratio (for AED) | | :--- | :--- | :--- | :--- | :--- | | Human | 60 | 37 | - | - | | Mouse | 0.02 | 3 | 0.081 | 12.3 | | Hamster | 0.08 | 5 | 0.135 | 7.4 | | Rat | 0.15 | 6 | 0.162 | 6.2 | | Ferret | 0.3 | 7 | 0.189 | 5.3 | | Guinea Pig | 0.4 | 8 | 0.216 | 4.6 | | Rabbit | 1.8 | 12 | 0.324 | 3.1 | | Dog | 10 | 20 | 0.541 | 1.8 | | Monkey | 3 | 12 | 0.324 | 3.1 | | Marmoset | 0.35 | 6 | 0.162 | 6.2 |
Note: To obtain HED, multiply the animal dose (mg/kg) by the "Km Ratio (for HED)" from this table. The inverse operation gives the Animal Equivalent Dose (AED).
MRSD (mg/kg) = HED (mg/kg) / Safety FactorThe workflow below summarizes this multi-step decision process.
This section provides worked examples and guidance on preparing the formulation for in vivo administration.
Example 1: Using the HED Formula
HED (mg/kg) = 18 × (0.15 / 60)^(0.33) = 2.5 mg/kg2.5 mg/kg × 60 kg = 150 mg.150 mg / 10 = 15 mg is the MRSD [1].Example 2: Using the Km Factor
HED (mg/kg) = 50 mg/kg × 0.162 = 8.1 mg/kg [1].For animal studies, it is critical to ensure the injection volume is both safe and practical. The injection volume can be calculated using the Animal Equivalent Dose (AED) and the concentration of the formulated test article.
Injection Volume (mL) = [AED (mg/kg) × Animal Weight (kg)] / Concentration (mg/mL)Injection Volume = (62 mg/kg × 0.25 kg) / 10 mg/mL = 1.55 mLThis calculated volume must be checked against the maximum acceptable injection volume for the specific route and species. The table below provides general guidelines.
Table 2: Guidelines for Maximum Injection Volumes in Laboratory Animals [1]
| Species | Route | Maximum Injection Volume (mL) | Common Site |
|---|---|---|---|
| Mouse | Intraperitoneal (IP) | 1 - 3 | Lower left quadrant |
| Rat | Intraperitoneal (IP) | 5 - 10 | Lower left quadrant |
| Rabbit | Intravenous (IV) | 1 - 5 | Marginal ear vein |
| Dog | Subcutaneous (SC) | 1 - 5 | Scruff of the neck |
Allometric scaling is an indispensable but cautious first step in translational drug development. By systematically applying the dose-by-factor method outlined in these application notes, researchers can derive a scientifically justified and safe starting dose for the first-in-human trials of this compound. The final starting dose must be validated by a comprehensive review of all preclinical pharmacology and toxicology data.
This protocol details a high-throughput method for detecting, counting, and sorting bacterial cells based on their accumulation of intracellular polyphosphate (polyP) granules, which is crucial for understanding phosphorus cycling and bacterial metabolism [1].
The method is based on the specific staining of intracellular polyP granules with fluorescent dyes. The dye 4′,6-diamidino-2-phenylindole (DAPI) undergoes a spectral shift upon binding to polyP, emitting fluorescence at a different wavelength proportional to the polyP concentration [1]. The synthetic fluorochrome JC-D7 is also a selective dye for labeling endogenous polyP in living cells and shows great promise for enumerating PAB from environmental samples [1]. Detection is performed using Flow Cytometry, allowing for rapid analysis and cell sorting [1].
The table below summarizes the key steps for sample preparation and analysis.
| Step | Task | Description | Critical Parameters |
|---|---|---|---|
| 1 | Culture & Harvest | Grow bacterial cells under conditions that promote polyP accumulation. Harvest cells by centrifugation [1]. | Ensure growth conditions are optimized for polyP accumulation. |
| 2 | Staining | Resuspend cell pellet in a buffer containing DAPI or JC-D7 dye [1]. | Dye concentration and incubation time (in the dark) must be optimized for different sample types. |
| 3 | Flow Cytometry Analysis | Analyze the stained cell suspension using a flow cytometer. A total of 5,000 events or more should be analyzed [1]. | Use appropriate laser and filter settings to detect the specific fluorescence emission of the dye-polyP complex. |
| 4 | Data Interpretation | The fluorescence intensity is proportional to the intracellular polyP concentration. Cells with high fluorescence are classified as PAB [1]. | Always include positive and negative control strains to validate the staining and gating strategy. |
The diagram below illustrates the core steps of this protocol.
This protocol provides a robust method for detecting intracellular ROS in living cells using the fluorescent probe CM-H(_2)DCFDA, which is essential for studying oxidative stress in drug development and toxicology [2].
The cell-permeant probe CM-H(_2)DCFDA passively diffuses into cells, where intracellular esterases cleave it, trapping the non-fluorescent compound inside. Upon oxidation by various ROS (e.g., hydrogen peroxide, hydroxyl radicals), it is converted to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, measured by flow cytometry, is proportional to the intracellular ROS level [2]. Propidium Iodide (PI) is used to exclude dead or dying cells from the analysis [2].
The table below details the step-by-step procedure for ROS detection.
| Step | Task | Description | Critical Parameters |
|---|---|---|---|
| 1 | Cell Preparation | Plate cells at a density of 2.5 x 10^5 cells per well in a 6-well plate and culture until 90% confluent [2]. | Use phenol red-free medium to avoid interference with fluorescence detection [2]. |
| 2 | Harvest & Wash | Wash cells with warm DPBS, harvest by trypsinization, and neutralize with complete medium. Centrifuge (200 x g, 5 min) and wash the pellet with DPBS [2]. | Handle cells gently to avoid inducing artifactual ROS production. |
| 3 | Staining with Probe | Resuspend cell pellet in HBSS containing 10 µM CM-H(_2)DCFDA. Incubate at 37°C in the dark for 45 min [2]. | The incubation must be in the dark, as the probe is light-sensitive. |
| 4 | Viability Staining | Add Propidium Iodide to a final concentration of 1 µg/mL immediately before flow cytometry analysis. Place tubes on ice and keep in the dark [2]. | PI staining must be done immediately before analysis to minimize dye uptake by healthy cells. |
| 5 | Flow Cytometry | Analyze a minimum of 5,000 events per sample. Collect green DCF fluorescence in FL-1 and red PI fluorescence in FL-3 [2]. | Use a 525 nm bandpass filter for DCF (FL-1) and a 620 nm bandpass filter for PI (FL-3) [2]. |
| 6 | Gating & Analysis | Gate on the PI-negative (living) cell population. Record the DCF fluorescence (FL-1) within this live cell gate [2]. | Results can be presented as the Mean Fluorescence Intensity or as the percentage of cells with high ROS (M2 gate) [2]. |
The following chart visualizes the experimental workflow for ROS detection.
| Research Area | Key Findings from Search Results | Relevance to Your Query |
|---|---|---|
| Grape Pomace Bioactives [1] | Rich in dietary fiber (soluble/insoluble) and bound polyphenols; released during in vitro digestion/fermentation; shows prebiotic effects, antioxidant activity, and gut microbiota modulation. | Provides methodology for studying solubility, release, and activity of bound compounds from a natural product. |
| hOBP-Odorant Binding [2] | Molecular docking studies show odorant binding to human Odorant-Binding Protein (hOBP) is modulated by properties like molecular weight (MW), hydrophobicity (LogP), and vapor pressure. | Offers a framework for analyzing structure-property relationships that influence solubility and binding. |
| Buffer Preparation [3] | Detailed recipe and protocol for preparing Phosphate Buffer (pH 5.8 to 7.4), including components, concentrations, and step-by-step instructions. | Directly addresses the "buffer preparation" part of your query; can be adapted for various experimental needs. |
While data on "Pomarose" is unavailable, the methodologies from the search results can be applied to characterize a novel compound. Below is a generalized workflow for studying solubility and bioactivity, integrating the relevant techniques I found.
This buffer is versatile for a wide range of biological and chemical experiments.
This protocol assesses the stability and release of compounds in the gastrointestinal tract.
For a novel compound, understanding how its physical structure influences its behavior is crucial. The diagram below outlines the key properties to investigate, based on research into odorant molecules [2].
To obtain the specific information you need on "this compound," I suggest the following steps:
I hope these adapted protocols and conceptual frameworks provide a useful starting point for your research. If you are able to find more specific details on the chemical structure of "this compound," I would be happy to help you search again.
This document outlines a systematic approach to developing and validating a precise, accurate, and robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, following the principles of Quality by Design (QbD) [1] [2].
1. Introduction to the Workflow A structured, step-by-step approach is crucial for developing a reliable HPLC method. The process can be visualized in the workflow below.
2. Critical Phases of Method Development
Sample Preparation: Proper preparation is central to a successful analysis [2]. Techniques include:
Method Scouting and Optimization: This phase involves screening various columns and mobile phases to find the best starting conditions [2]. The table below summarizes key parameters to investigate.
Table 1: Key Parameters for Method Scouting and Optimization [1] [2] [3]
| Parameter | Considerations | Impact on Separation |
|---|---|---|
| Stationary Phase | C18, C8, phenyl, HILIC, ion-exchange | Selectivity, retention mechanism, peak shape [3] |
| Organic Modifier | Methanol vs. Acetonitrile | Solvent strength, selectivity, backpressure [3] |
| Mobile Phase pH | Typically 2-8 for silica columns; use buffers | Controls ionization and retention of ionizable analytes [1] [3] |
| Additives | Formic acid, ammonium formate, TFA, DEA | Improves peak shape (suppresses silanol effects), enhances MS detection [1] [3] |
| Flow Rate | Commonly 0.8 - 1.5 mL/min | Analysis time, backpressure, resolution [4] [1] |
| Gradient/Isocratic | Linear or multi-step gradients vs. constant composition | Separation of simple vs. complex mixtures [5] |
3. Detailed Experimental Protocol
This protocol provides a general template that can be adapted for a specific analyte like Pomarose.
Instrumentation and Reagents:
Proposed Step-by-Step Procedure:
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines [6]. The following diagram outlines the core parameters to be tested.
Table 2: Summary of Validation Parameters and Acceptance Criteria [4] [1] [6]
| Validation Parameter | Protocol | Acceptance Criteria |
|---|---|---|
| Linearity & Range | Analyze ≥5 concentrations of analyte [6]. Plot peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.99 [4] [6]. |
| Precision | Repeatability: Inject 6 replicates of the same sample [6]. Intermediate Precision: Different days, analysts, or instruments. | Relative Standard Deviation (%RSD) < 2% [6]. | | Accuracy | Spike known amounts of analyte into the sample matrix at multiple levels (e.g., 80%, 100%, 120%) and calculate % recovery [4] [6]. | Recovery typically 98-102% [6]. | | Specificity | Chromatograph blank, placebo, and sample to demonstrate baseline separation of the analyte from any potential interference [6]. | No co-elution; peak purity confirmed by PDA or MS [1] [6]. | | LOD & LOQ | Determine based on signal-to-noise ratio (S/N) [6]. | LOD: S/N ≈ 3; LOQ: S/N ≈ 10 [6]. | | Robustness | Deliberately vary parameters (e.g., flow rate ±0.1 mL/min, temperature ±5°C, organic phase ±2%) [6]. | Method remains unaffected; results within specified limits [6]. |
To develop a method for this compound specifically, you should:
1. Introduction Black chokeberry (Aronia melanocarpa L.) pomace (BCP) is a major by-product of juice production. It is an underutilized source of valuable polyphenols and anthocyanins, which possess strong antioxidant properties. Advanced extraction techniques can efficiently recover these compounds, supporting sustainable food processing and waste reduction in line with circular economy principles [1].
2. Comparison of Advanced Green Extraction Techniques A systematic study optimized and compared three green extraction techniques for recovering total polyphenols (TP) and total monomeric anthocyanins (TMA) from BCP, using reflux extraction as a benchmark. The effects of temperature, time, solid–solvent ratio (SSR), and a cryogrinding pre-treatment were evaluated [1].
The table below summarizes the performance and optimal parameters for each technique:
| Extraction Technique | Description | Optimal Parameters for TP Yield | Max TP Yield (mg GAE/g dm) | Max TMA Yield (mg C3GE/g dm) | Key Advantages |
|---|---|---|---|---|---|
| Pressurized Liquid Extraction (PLE) | Uses high pressure and temperature to maintain solvents in a liquid state above their boiling point. | High temperatures (~150°C) [1]. | 132.5 [1] | 24.1 [1] | Highest TP yields achieved at elevated temperatures [1]. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix rapidly. | Optimized balance of temperature and time [1]. | 95.7 [1] | 26.6 [1] | Best balance of high TP and TMA yield; strong antioxidant capacity; better preservation of heat-sensitive anthocyanins [1]. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to create cavitation, disrupting cell walls. | Optimized amplitude and time [1]. | 88.9 [1] | 23.2 [1] | Enhanced efficiency with reduced thermal degradation [1]. |
3. The Impact of Cryogrinding Pre-treatment Cryogrinding, a process of grinding the plant material at cryogenic temperatures, was assessed as a pre-treatment. The study found that only 1 minute of cryogrinding was sufficient to maximize the yield of total polyphenols. This process reduces particle size, increasing the available surface area for mass transfer and facilitating solvent penetration into the plant matrix [1].
4. Phenolic Profile of Optimized BCP Extract UPLC-MS/MS analysis of the optimized MAE extract confirmed a rich phenolic profile. The dominant anthocyanins were cyanidin-3-galactoside and cyanidin-3-glucoside. The extract also contained notable flavonols (e.g., quercetin and kaempferol glycosides) and phenolic acids (e.g., chlorogenic and neochlorogenic acids) [1].
Based on the research, the following protocol is recommended for efficient extraction of bioactive compounds from BCP.
Workflow Overview
Materials
Procedure
The combination of 1-minute cryogrinding pre-treatment followed by Microwave-Assisted Extraction (MAE) has been identified as the most effective approach for obtaining high yields of both total polyphenols and anthocyanins from black chokeberry pomace while preserving heat-sensitive compounds [1]. This protocol provides a sustainable method for valorizing agricultural by-products.
This document outlines a comprehensive framework for designing a clinical trial for a novel compound, designated here as "Compound X." While the provided search results do not contain a specific clinical trial for Pomarose (a substance used primarily in perfumery [1]), this application note uses established clinical research principles to create a protoc ol that can be adapted for early-phase trials of new chemical entities. The objective is to provide researchers, scientists, and drug development professionals with a structured approach to assess the safety, tolerability, and pharmacokinetics (PK) of a new compound in humans, following the model of early-phase clinical studies [2].
To inform the clinical trial design, a thorough understanding of the compound's chemical and preclinical characteristics is essential. The table below summarizes the key molecular properties that would be defined prior to a clinical trial, using this compound as a structural example.
Table 1: Chemical and Molecular Profile of a Model Compound
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₈O [1] |
| IUPAC Name | (2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one [1] |
| Molecular Weight | 166.26 g/mol [1] |
| CAS Number | 357650-26-1 [1] |
| Stability Consideration | Acid-catalyzed isomerization; requires pH-buffered solutions and non-glass packaging for stability [1] |
Note: The data in this table is based on the this compound molecule for illustrative purposes only. For an actual investigational drug, this table would include data on the active pharmaceutical ingredient (API).
This section details a proposed clinical trial protocol, modeled after early-phase studies, to evaluate Compound X [2].
A proposed workflow for the trial is visualized below, outlining the key stages from participant screening to data analysis.
1. Participant Selection (Inclusion/Exclusion Criteria) Establishing clear criteria is fundamental to ensuring a homogenous study population and participant safety. Example criteria, modeled on clinical trial practices [3] [2], are listed below.
Table 2: Example Inclusion and Exclusion Criteria
| Inclusion Criteria | Exclusion Criteria |
|---|---|
| Adult participants aged 30-85 years. | History of severe hypersensitivity to any drug. |
| Provided written informed consent. | Symptomatic orthostatic hypotension. |
| In good general health (for healthy volunteer study). | Clinically significant abnormal laboratory results. |
| --- | Use of prohibited medications prior to dosing. |
2. Safety and Tolerability Assessment Safety is the primary endpoint in early-phase trials. The following assessments would be conducted [2]:
3. Pharmacokinetic (PK) Sampling and Analysis Blood samples would be collected at pre-dose and at specified timepoints post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) to characterize the PK profile of Compound X [2]. The key PK parameters to be calculated are listed in the following table.
Table 3: Key Pharmacokinetic Parameters and Definitions
| PK Parameter | Definition |
|---|---|
| C~max~ | The maximum observed plasma concentration of the drug. |
| T~max~ | The time to reach C~max~. |
| AUC~0-t~ | Area under the plasma concentration-time curve from time zero to the last measurable time point. |
| AUC~0-∞~ | Area under the plasma concentration-time curve from time zero extrapolated to infinity. |
| t~1/2~ | The terminal elimination half-life. |
This application note provides a robust and detailed framework for the design of an early-phase clinical trial for a novel compound. By adhering to this structured protocol, which incorporates key elements from established clinical trial methodologies [3] [2], researchers can systematically generate the critical safety and pharmacokinetic data required to make informed decisions about the future development of a new therapeutic agent.
Pomarose ((2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one) is a high-impact captive odorant with a powerful fruity-rose scent, patented by Givaudan [1]. Its synthesis involves a boron trifluoride-catalyzed addition and a Grignard reaction [1]. Low yield can stem from factors affecting the reaction kinetics, isomer stability, and purification.
| Potential Cause | Symptom | Corrective Action |
|---|---|---|
| Impurity of Reagents | Low conversion rate, side products | Re-distill 1-ethoxyprop-1-yne and methyl isopropyl ketone; use fresh, titrated Grignard reagent [1]. |
| Suboptimal Catalyst Loading | Slow reaction kinetics, incomplete conversion | Systemically vary BF₃ concentration (e.g., 0.5-2.0 mol%) using a Design of Experiments (DOE) approach [2]. |
| Isomerization & Stability | Product decomposition over time, odor profile shift | Conduct reactions in acid-free glassware; use stabilizers in final solution; control pH precisely [1]. |
| Inadequate Reaction Control | Inconsistent results between batches | Precisely control temperature for Grignard step; implement in-line monitoring of key parameters [2]. |
| Inefficient Work-up/Purification | Good crude yield but poor recovery after purification | Optimize chromatography conditions or short-path distillation parameters (temperature, pressure) [1]. |
For a systematic approach, the Robust Parameter Design (RPD) framework is recommended. This methodology uses statistical experiments to find factor settings that make a protocol less sensitive to hard-to-control noise variables, thereby making the process more reliable and higher-yielding [2]. The workflow is as follows:
Classify and screen all factors that influence the synthesis yield [2]:
Cat), reaction temperature (Temp), and stoichiometric ratio (Ratio).Purity) and ambient humidity (Humidity), which can affect water-sensitive Grignard reactions.A screening design (e.g., a fractional factorial design) can identify the most influential factors before running a more detailed optimization experiment [2].
After conducting the experiments, fit a statistical model (e.g., a mixed-effects model) to describe how the yield depends on both the control and noise factors [2]. The model might look like this:
Yield = f(Cat, Temp, Ratio, Purity) + ε
This model allows you to predict the yield under any combination of factors and understand which interactions are significant.
Use the model in a robust optimization program. The goal is to find the settings of the control factors (Cat, Temp, Ratio) that minimize the cost (e.g., by reducing catalyst use) while ensuring a high and consistent yield, even when noise factors fluctuate [2]. This creates a protocol that is robust to real-world lab variations.
This protocol outlines the key steps for implementing the RPD framework to optimize this compound synthesis [1] [2].
Step 1: Factor Screening
Step 2: In-depth Optimization Experiment
Step 3: Analysis and Robust Optimization
Step 4: Model Validation
This compound is a synthetic fragrance molecule known for its fruity-rose scent. Its stability is a recognized concern, primarily due to its chemical structure [1].
| Property | Description |
|---|---|
| Core Issue | Chemical isomerization (structural change) in the presence of acidic catalysts [1]. |
| Catalyst | Traces of acids can initiate the process [1]. |
| Result | An equilibrium between the potent (2E,5Z)-stereoisomer and the less odorous (2E,5E)-isomer, altering the fragrance profile [1]. |
| Storage Consideration | Reaction occurs upon standing in glass containers, suggesting careful selection of storage materials is needed [1]. |
Here is a decision tree to help troubleshoot and prevent this compound stability issues:
This diagram outlines a logical troubleshooting path based on the known chemical behavior of this compound.
Here is a workflow for a basic experimental protocol to assess this compound stability under different conditions:
This workflow provides a structured approach to identify factors affecting this compound stability.
What is the primary cause of this compound degradation in solution? The primary cause is an acid-catalyzed chemical reaction that shifts the potent (2E,5Z)-isomer towards a less aromatic (2E,5E)-isomer, even when only trace acids are present [1].
Does the type of container matter for storing this compound solutions? Yes. Standard glass containers can catalyze the isomerization over time. For long-term storage, investigate and use non-reactive containers [1].
Here are some common questions and issues researchers face when working on reducing cellular toxicity, with guidance based on general principles.
Q: My cytotoxicity assay shows high cell death, but I cannot pinpoint the primary mechanism. What steps should I take?
Q: I am trying to protect healthy cells from cytotoxic drugs. What are some key endogenous protective signaling pathways I can target?
Q: How can the composition of cell membranes influence drug toxicity?
The table below summarizes quantitative data from a classic study on the cytotoxic effect of Adriamycin (doxorubicin), which can serve as a model for investigating toxicity mechanisms [1].
Table 1: Cytotoxic Effect of Adriamycin on Glomerular Epithelial Cells
| Experimental Condition | Assay Type | Key Finding | Implication for Toxicity Mechanism |
|---|---|---|---|
| Free Adriamycin | [3H]thymidine incorporation (DNA synthesis) | Inhibition of DNA synthesis | Cytostatic effect |
| Agarose-coupled Adriamycin (cannot enter cells) | [3H]thymidine incorporation (DNA synthesis) | Inhibition of DNA synthesis | Toxicity can be mediated extracellularly at the cell surface |
| Adriamycin + Dimethylthiourea (DMTU, hydroxyl radical scavenger) | [3H]thymidine incorporation (DNA synthesis) | ~30% restoration of normal incorporation | Free radicals are partially responsible for intracellular cytotoxicity |
| 5-Iminodaunorubicin (analogue that prohibits redox cycling) | 51Cr-release (cell killing) | Higher cytotoxicity than unmodified Adriamycin | ADR semiquinone radical in oxido-reduction cycling is not important for cellular damage |
Detailed Methodology from Cited Study [1]:
The following diagrams, generated with Graphviz, illustrate a key protective signaling pathway and a general experimental workflow for toxicity investigation.
Diagram 1: RTK-PI3K-Akt Survival Signaling Pathway
This diagram illustrates the growth factor signaling pathway that promotes cell survival and helps protect against oxidative membrane damage. Its attenuation can sensitize cells to death [2].
Diagram 2: Experimental Workflow for Cytotoxicity Mechanism Investigation
This workflow outlines a logical sequence of experiments to dissect the mechanism of action of a cytotoxic compound, based on the methodologies used in the cited research [1] [2].
The following table summarizes established methods for enhancing the solubility of poorly soluble compounds, which can be applied to natural products like Pomarose [1].
| Category | Technique | Basic Principle | Reported Advantages |
|---|---|---|---|
| Physical Modifications | Particle Size Reduction (Micronization/Nanosuspension) | Increases surface area to enhance dissolution rate [1]. | Increased dissolution rate; suitable for hydrophobic drugs [1]. |
| Crystal Habit Modification (Polymorphs/Amorphous Forms) | Metastable forms have higher energy and solubility [1]. | Higher solubility and dissolution rates than stable crystalline forms [1]. | |
| Solid Dispersions | Dispersion of drug in hydrophilic carrier matrix [1]. | Significant increases in solubility and bioavailability [1]. | |
| Supercritical Fluid (SCF) Technology | Uses supercritical fluids (e.g., CO₂) for micronization and extraction [1]. | Produces high-purity, solvent-free particles with tunable solubility [2]. | |
| Chemical Modifications | Salt Formation | Improves solubility and dissolution of ionizable drugs [1]. | Common and effective for ionizable compounds [1]. |
| Co-crystallization | Forms a crystal structure with a co-former, altering physicochemical properties [3]. | Can dramatically improve aqueous solubility without covalent modification [3]. | |
| Prodrug | Creates a derivative that undergoes biotransformation to the active drug [1]. | Alters solubility profile to enhance absorption [1]. | |
| Other Methods | Surfactant Use / Microemulsions | Reduces surface tension and increases solubility in solvents [1]. | Forms thermodynamically stable, optically clear emulsions [1]. |
| Complexation (e.g., Cyclodextrins) | Forms inclusion complexes where the drug is encapsulated [1]. | Enhances solubility, stability, and bioavailability of guest molecules [1]. | |
| Hydrotropy | Uses large amounts of a solute (hydrotrope) to increase solubility [4]. | Simple method that avoids use of organic solvents [4]. | |
| Nanotechnology | Liposomes, Dendrimers, Micelles, Nanoparticles | Uses nanoscale carriers to solubilize and deliver drugs [1]. | Can improve solubility, permeability, and targeting; used in commercial products [1]. |
Fruit pomace is a rich source of bioactive but often poorly soluble compounds. Research on apple, black chokeberry, and currant pomace highlights several effective green extraction techniques that also enhance solubility of the extracted compounds [5] [6] [2]:
Based on a study of the flavonoid Dihydromyricetin (DHM), here is a detailed protocol for enhancing solubility through co-crystal formation [3]:
To help plan your experiments, this workflow outlines the key decision points for selecting and implementing a solubility enhancement strategy.
Problem: Low Extraction Yield from Pomace.
Problem: Degradation of Heat-Sensitive Compounds.
Problem: Co-crystal Precipitates or Fails to Form.
Problem: Nanosuspension is Unstable or Shows Particle Growth.
The table below summarizes the primary types of assay interference, their characteristics, and recommended solutions.
| Interference Type | Mechanism of Interference | Signs & Symptoms | Recommended Solutions & Methodologies |
|---|
| Compound Autofluorescence [1] | Test compounds absorb light and emit fluorescence in a similar spectral range to the assay's fluorophore, causing false positives [1]. | - Dose-dependent signal increase that mimics a true active.
Q1: Why should I use a red-shifted fluorophore for my fluorescence-based assay? A significant percentage (around 5%) of typical compound libraries are fluorescent in the blue-green spectral region. These compounds can constitute nearly half of all identified actives in a screen using blue-fluorescent readouts. By designing an assay with excitation/emission wavelengths beyond 500 nm, you can dramatically reduce this interference, ensuring your hit list is enriched with true biological actives rather than fluorescent compounds [1].
Q2: What is an orthogonal assay, and when should I use one? An orthogonal assay is a follow-up experiment that uses a completely different detection method (e.g., absorbance instead of fluorescence) to validate hits from a primary screen. It is a crucial step to confirm that a compound's activity is due to the intended biological effect and not an artifact of the initial detection method. This is particularly important for confirming the activity of compounds that are themselves fluorescent or colored [1].
Q3: How can I quickly check for fluorescent compounds in my library during a screen? A simple and effective method is to implement a pre-read step. Before initiating the biological reaction, take a fluorescence measurement of the assay plate containing the compound library in the assay buffer. This will identify compounds that are intrinsically fluorescent at the relevant wavelengths, allowing you to flag them for careful scrutiny during data analysis [1].
The diagram below outlines a logical workflow for diagnosing and addressing assay interference, based on the solutions discussed.
To minimize the impact of interference from the start, consider these proactive measures during your assay design:
A 2024 study identified a key mechanism where ethylene promotes senescence by targeting GA signaling pathways for protein degradation [1]. The core of this process is the RhSAF-RhGID1 module.
The diagram below illustrates this ethylene-induced senescence pathway:
This mechanism shows that ethylene-induced senescence can be delayed by inhibiting RhSAF or stabilizing RhGID1 proteins to maintain GA signaling [1].
Answer: You can achieve this by silencing the SENESCENCE-ASSOCIATED F-BOX (RhSAF) gene or by using ethylene perception inhibitors.
Protocol 1.1: Virus-Induced Gene Silencing (VIGS) of RhSAF
Protocol 1.2: Chemical Inhibition of Ethylene Perception
Answer: Use Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to profile VOCs, as chilling stress is known to drastically reduce fragrance [2].
Protocol 2: SPME-GC-MS Analysis of Floral VOCs
VOC Quantification Formula:
Amount (ng·g⁻¹) = [Peak Area(compound) / Peak Area(internal standard)] × Concentration(internal standard, ng·μL⁻¹) × Volume(internal standard, μL) / Sample Weight (g) [2].
The table below outlines critical factors for studying rose senescence, compiled from recent research:
| Experimental Factor | Recommended Setting / Observation | Technical Impact / Outcome |
|---|---|---|
| Ethylene Treatment | Application of 5 ppm ethylene [1] | Induces RhSAF expression, accelerates senescence [1] |
| Chilling Stress | Storage at 6°C for 24 hours [2] | Reduces fragrance VOCs, alters DNA methylation & transcriptome [2] |
| Key Target Gene (Senescence) | RhSAF (SENESCENCE-ASSOCIATED F-BOX) [1] | Positive regulator; silencing delays petal senescence [1] |
| Key Target Genes (Fragrance) | RhGDS, RhNUDX1, RhPAR [2] | Transcript levels strikingly depressed by chilling stress [2] |
| Optimal Spore Concentration (for A. niger) | 10^6 spores/ml [3] | Achieved >90% decolorization rate of Rose Bengal dye [3] |
The table below summarizes key quantitative findings from a pharmacokinetic (PK) study that investigated batch-to-batch variability in Advair Diskus 100/50, an orally inhaled drug product. This data illustrates the tangible impact of variability [1].
| Parameter | Batch 1 (Replicate A) | Batch 1 (Replicate B) | Batch 2 | Batch 3 |
|---|---|---|---|---|
| Fluticasone (FP) Cmax (pg/mL) | 44.7 | 45.4 | 69.2 | 58.9 |
| Fluticasone (FP) AUC(0-t) (h·pg/mL) | 178 | 177 | 230 | 220 |
| Salmeterol Cmax (pg/mL) | 93.5 | 94.3 | 154 | 131 |
The study concluded that all pairwise comparisons between different batches failed the standard PK bioequivalence statistical test. The between-batch variance was a substantial component, estimated to be about 40-70% of the total residual error in the study. This level of variability can confound standard bioequivalence assessments, making study results difficult to generalize and reproduce [1].
The study employed a robust methodology to isolate and quantify batch-to-batch variability separately from other sources of error. You can adapt this protocol for your own investigations.
1. Study Design:
2. Treatment Sequences:
| Sequence | Period 1 | Period 2 | Period 3 | Period 4 |
|---|---|---|---|---|
| 1 | A | B | C | D |
| 2 | B | D | A | C |
| 3 | C | A | D | B |
| 4 | D | C | B | A |
Note: Treatments A and B are replicates of the same batch.
3. Data Analysis:
To help communicate the complex design of such a study, you can use the following Graphviz (DOT language) script to generate a clear workflow diagram. This diagram outlines the key stages from batch selection to data analysis.
Diagram Title: Batch Variability Assessment Workflow
Based on the available information, here is a starting point for the Q&A format you requested.
Frequently Asked Questions (FAQs)
Q: Why is batch-to-batch variability a critical concern in drug development?
Q: What is the recommended experimental design to investigate this variability?
Q: What software tools can I use to create pathway and workflow diagrams?
ggraph and igraph packages to programmatically create pathway diagrams from node and edge tables [3].I hope this structured information provides a solid foundation for your technical support center. To complete your content on "Pomarose," you may need to:
Here are common issues you might encounter and how to address them.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Purity Yield | Incomplete separation of target compound; impurities with similar properties; insufficient column equilibration. | Optimize gradient elution parameters (slope, time) [1]; use a different stationary phase (e.g., PLRP-S for hydrophobic peptides) [1]; introduce a washing step to remove impurities before elution [2]. |
| Poor Peak Resolution | Broad, non-resolved peaks on HPLC; peptide aggregation; suboptimal mobile phase pH. | Switch to a high-pH mobile phase (e.g., 20 mM NH₄OH) to deaggregate peptides [1]; use a polymer-based stationary phase (e.g., PLRP-S) stable at high pH [1]. |
| Inefficient Adsorption in Resin Purification | Incorrect loading volume or concentration; unsuitable resin type. | Optimize loading volume and concentration via adsorption-desorption experiments; compare resins (e.g., AB-8 macroporous resin vs. Sephadex LH-20) for your specific compound [2]. |
| Crystal Imperfection | Microcrystals, clusters, or unfavorable morphologies; uncontrolled nucleation. | Systematically optimize chemical parameters (pH, precipitant concentration, ionic strength) and physical parameters (temperature) [3] [4]; use additives or ligands to enhance crystal development [3]. |
This protocol is highly effective for challenging peptides like Amyloid beta (Aβ42/Aβ40) [1].
Once initial crystal "hits" are found, systematic refinement is crucial for achieving diffraction-quality crystals [3].
The following diagram outlines a logical workflow for navigating the purification optimization process.
Purification Optimization Workflow: This chart outlines a logical workflow for navigating the purification optimization process.
The diagram below illustrates a specific workflow for optimizing crystal growth, which involves systematic parameter adjustment.
Crystallization Optimization Workflow: This workflow for optimizing crystal growth involves systematic parameter adjustment.
I hope these resources provide a strong foundation for your technical support center. The key to efficient optimization lies in a systematic, data-driven approach where results from each experiment inform the next round of refinement.
This compound ((2E,5Z)-5,6,7-trimethylocta-2,5-dien-4-one) is valued for its fruity-rose odor, but its stereochemical instability is a primary challenge. The olfactorily active (2E,5Z) isomer can equilibrate to the nearly odorless (2E,5E) isomer, leading to a loss of fragrance profile in your products or experiments [1].
The key stability concern is acid-catalyzed isomerization. Trace acids, even those potentially leached from glass containers, can accelerate this process [1].
Based on the identified degradation pathways, the following storage conditions are recommended to maximize stability.
| Factor | Recommended Condition | Rationale & Consequences |
|---|---|---|
| Container Material | Polyethylene or coated aluminum | Prevents acid catalysis catalyzed by trace acids in glass [1]. |
| pH of Formulations | Maintain pH > 6 | Inhibits acid-catalyzed isomerization [1]. |
| Isomerization Half-Life | 12 days (in glass at room temp) | Indicates the timescale of degradation if improperly stored [1]. |
To monitor stability and detect degradation in your experiments, you can use the following analytical methods.
| Method | Target of Analysis | Application Note |
|---|---|---|
| Chromatography | Separation of (2E,5Z) and (2E,5E) isomers | Essential for quantifying the ratio of active to inactive isomers over time [1]. |
| Olfactory Evaluation | Sensory perception | Correlates chemical changes with odor profile loss; threshold is 0.5 ng/L air [1]. |
The core stability issue can be understood as a stereochemical change, which is illustrated below.
What is the primary cause of this compound degradation? The main degradation pathway is the acid-catalyzed isomerization of the olfactorily active (2E,5Z) isomer to the inactive (2E,5E) isomer. This process can be initiated by trace acids in the environment or from container materials [1].
How can I test for this compound degradation in my formulation? Employ analytical techniques like GC-MS or HPLC to separate and quantify the (2E,5Z) and (2E,5E) isomers. This should be complemented by sensory evaluation to correlate chemical changes with the loss of the desired odor profile [1].
Are there any formulation excipients I should avoid? You should avoid using acidic excipients. It is critical to buffer your formulations to a pH greater than 6 to prevent the initiation of the acid-catalyzed isomerization reaction [1].
For a systematic approach to stability testing, you can follow the workflow below.
What are the primary scalability challenges for a molecule like Pomarose? The main challenges involve maintaining reaction specificity and product stability during scale-up. Reactions that work on a small scale can behave differently in larger batches due to changes in heat transfer, mixing efficiency, and purification, which can affect both the yield and isomeric purity of the final product [1].
How can we ensure high purity and consistent yield across batches? Implementing rigorous in-process controls and advanced analytical techniques is essential. Using HPLC, GC-MS, and LC-MS to monitor for impurities and side products allows for real-time adjustments. Detailed batch records and standardized procedures (SOPs) are crucial for reproducibility [1].
Our scaled-up reaction fails or yields unexpected byproducts. What should we check? This is a common scaling challenge [1]. Focus on parameters that change with volume, as summarized in the table below.
| Scaling Challenge | Root Cause Considerations | Troubleshooting Actions |
|---|---|---|
| Low Yield/Byproducts | Inefficient heat transfer leading to hot spots; inadequate mixing causing concentration gradients; extended processing times leading to decomposition [1]. | Conduct calorimetry studies; optimize agitator design and speed; explore continuous flow reactors for better control. |
| Inconsistent Isomeric Purity | Trace acidic impurities catalyzing isomerization; solvent purity; extended processing times [2]. | Ensure all glassware is impeccably clean and neutral; use high-purity solvents; consider adding acid scavengers; minimize processing time. |
| Failed Reaction on Scale-up | Altered reaction kinetics and mass transfer; reagent quality differences between small and large batches [1]. | Perform pilot-scale testing; validate reagent quality and storage conditions; use Design of Experiments (DoE) for systematic optimization. |
The following workflow provides a systematic approach for diagnosing and resolving scalability issues in chemical synthesis. You can adapt this general framework to the specific context of this compound.
Thoroughly review the entire synthetic pathway.
This is critical for sensitive molecules like this compound [2].
This is where most classic scale-up problems occur [1].
A purification method that works for a 1-gram sample may fail for a 1-kilogram batch.
While a detailed, step-by-step protocol for this compound is not available in the public domain, the synthesis described in the literature involves a multi-step process beginning with a boron trifluoride-catalyzed addition of methyl isopropyl ketone to 1-ethoxyprop-1-yne, followed by a Grignard reaction with propen-1-ylmagnesium bromide [2].
When scaling such a protocol, pay special attention to the exothermic nature of the Grignard reaction and the moisture-sensitive nature of the intermediates. Running the reaction in a continuous flow reactor could offer superior control over temperature and mixing, helping to prevent decomposition and improve consistency.
What is the primary objective of method validation? The objective is to demonstrate through laboratory studies that an analytical procedure is suitable for its intended purpose, ensuring it can generate reliable and accurate results [1].
What are the key performance characteristics of an analytical method? Critical parameters, as defined by various regulatory guidelines, include Specificity, Accuracy, Precision, Sensitivity (LOD), Quantification Range (LLOQ & ULOQ), Linearity, and Robustness [1].
When is full method validation required? Full validation is required for test methods used in the release of authorized commercial products and late-stage clinical trial materials, as per Good Manufacturing Practice (GMP) regulations. For early development phases (pre-clinical, Phase I), methods may be "qualified" rather than fully validated [1].
What is the difference between a "qualified" method and a "validated" method? A qualified method has limited performance data collected over a short time frame, suitable for early development. A fully validated method requires a comprehensive data set for statistical analysis to document variability and is expected for Phase III trials and commercial production [1].
Here are some common issues you might encounter during method validation and how to address them.
| Issue & Description | Potential Causes | Recommended Solutions |
|---|
| Poor Precision High variability (scatter) in repeated measurements of the same sample. | - Inconsistent sample preparation
This protocol is based on a published study that developed two GC-FID methods for analyzing major, minor, and chiral components in rose oil for authenticity control [3].
To develop and validate two GC-FID methods for the qualitative and quantitative analysis of 21 (on a DB-wax column) and 29 (on a BGB 178 30% CD chiral column) analytes in rose oil, including the determination of enantiomeric ratios [3].
The following table summarizes the key validation data collected for the method on the DB-wax column, demonstrating its suitability [3].
| Validation Parameter | Results & Performance (DB-wax Column) |
|---|---|
| Analytes | 22 (including α-pinene, camphene, β-pinene, limonene, etc.) |
| Runtime | 60 minutes |
| Linearity Range | Varies by analyte (e.g., 0.0062–0.6202 mg/mL for α-pinene) |
| Limit of Detection (LOD) | 0.96 – 4.55 ng |
| Limit of Quantification (LOQ) | 2.90 – 13.78 ng |
| Precision (Bias % & RSDR%) | For QChigh, QCmed, QClow: Bias varied from -7.8% to 13.2%, RSDR did not exceed ± 20% |
| Specificity | Baseline separation for all 22 analytes (Resolution, Rs > 2.4) |
The diagram below outlines the workflow for developing and validating the analytical method.
If your research involves neurodegeneration or neuroinflammation, the protein SARM1 (Sterile Alpha and TIR Motif-Containing 1) may be a valuable alternative subject for a comparative guide. Key reasons for its research relevance include:
While direct data on "Pomarose" is unavailable, here is a framework for a comparison guide centered on SARM1 and its inhibition, based on available scientific data.
The table below summarizes key experimental findings from studies on SARM1 inhibition in mouse models of Spinal Cord Injury (SCI).
| Intervention / Model | Key Outcome Metrics | Reported Results | Citation |
|---|---|---|---|
| SARM1Nestin-CKO (Neuron-specific knockout) | Functional recovery (BMS score*), Neuronal regeneration, Neuroinflammation | Promoted functional recovery, increased neuronal survival, reduced neuroinflammation [1]. | |
| SARM1GFAP-CKO (Astrocyte-specific knockout) | Functional recovery (BMS score*), Neuroinflammation, NF-κB signaling | Promoted functional recovery, reduced neuroinflammation, downregulated NF-κB pathway [1]. | |
| FK866 (SARM1 inhibitor) | Neuronal regeneration, Neuroinflammation, HSP70 expression | Reduced neuroinflammation, promoted neuronal regeneration, associated with HSP70 upregulation [1]. |
*BMS: Basso Mouse Scale, a measure of locomotor function.
The following methodology is adapted from in vivo studies on SARM1 in SCI [1]:
SARM1Nestin-CKO (knockout in neurons) and SARM1GFAP-CKO (knockout in astrocytes).The diagram below illustrates the role of SARM1 in key cellular processes following SCI, synthesizing information from multiple studies [2] [1] [3].
This compound is a synthetic odorant known for its powerful fruity-rose scent and is used in perfumery [1]. Its chemical identity is (2E,5Z)-5,6,7-Trimethylocta-2,5-dien-4-one, and it does not occur in nature [1]. The search results do not indicate any research or use of this compound in a drug development or biological activity context where an IC50 would be relevant.
Since the specific data you requested is unavailable, the information below provides context on IC50, which is crucial for your work with researchers.
The Half Maximal Inhibitory Concentration (IC50) measures a substance's potency to inhibit a specific biological process by 50% in vitro [2]. It is a crucial metric in pharmacology for comparing drug potency.
However, comparing IC50 values, even for well-studied drugs, is notoriously complex. The table below summarizes key factors that can limit direct comparability.
| Factor | Impact on IC50 Value |
|---|---|
| Assay Type & Conditions [3] [4] | Viability assays (e.g., MTT, MTS) are prone to artifacts. Varying substrate concentrations in enzyme assays also alter measured IC50. |
| Cellular Context | Cell type, growth conditions, and even initial seeding density can cause IC50 values to vary significantly for the same drug-cell pair [4]. |
| Data Source & Processing | Mixing public IC50 data from different labs and assays introduces variability, though one analysis suggests this adds a "moderate amount of noise" [3] [5]. |
The following diagram outlines the key methodological factors a researcher should consider when planning an IC50 experiment or evaluating data from literature.
Given the absence of direct data for this compound, here are suggestions for creating a valuable resource for your target audience of researchers and scientists:
The table below summarizes the key mechanistic and experimental data for β-damascone, a rose fragrance compound identified as a potent immunomodulator.
| Aspect | Experimental Findings | Significance |
|---|---|---|
| Primary Target | Dendritic Cells (DCs) [1] | Modulates key antigen-presenting cells at the interface of innate and adaptive immunity [1]. |
| Signaling Pathway | Activation of the NRF2 (NF-E2-related factor 2) pathway [1]. | NRF2 is a master regulator of antioxidant and cytoprotective genes; its activation can suppress excessive immune activation [1]. |
| Key Cellular Effects | Inhibits DC-mediated T cell proliferation; suppresses Th1 cell development; reduces TLR-induced pro-inflammatory cytokine (e.g., IL-12p40) production [1]. | Demonstrates a direct suppressive effect on the initiation and polarization of adaptive immune responses [1]. |
| In Vivo Validation | Oral intake suppressed ear swelling in a Contact Hypersensitivity (CHS) mouse model; this effect was absent in NRF2-deficient mice [1]. | Confirms the physiological relevance and pathway specificity of the immunomodulatory action [1]. |
The following detailed methodologies are adapted from the research on β-damascone, providing a template for verification studies [1].
The following diagram illustrates the NRF2-mediated immunomodulatory pathway of β-damascone in dendritic cells, as verified by the cited experiments.
For rigorous verification, your study design should include:
Nrf2–/– mice) is crucial to confirm the specific pathway involved, as demonstrated in the primary research [1].
Cross-reactivity occurs when an antibody binds to multiple, structurally similar antigens rather than a single, specific one. This is a central challenge in immunology and diagnostic assay development [1] [2].
Key Concepts and Common Pitfalls Interpreting cross-reactivity data requires caution. Research on Leptospira serology highlights that the highest antibody titer is not a reliable indicator of the infecting serovar, as cross-reactive titers can remain detectable longer than those for the actual infecting pathogen [1]. The table below summarizes critical factors to consider.
| Concept | Description | Implication for Assay Interpretation |
|---|---|---|
| Presumptive Serovar Identification | Relying on the highest antibody titer to identify an infecting agent can be misleading [1]. | May incorrectly assign the causative pathogen or strain. |
| Titer Dynamics | Antibody titers against the true target may decline faster than cross-reactive titers [1]. | A seronegative result does not rule out past infection. |
| Host Species Effect | Different host species can produce systematically different antibody reactivity patterns, even when infected with the same pathogen [1]. | Direct comparisons of titers across different species are inadvisable. |
| Assay Format & Conditions | Cross-reactivity is not an intrinsic property of an antibody; it varies with assay format, reagent concentrations, and incubation times [2]. | Selectivity can be modulated by optimizing assay conditions without new reagents. |
The search results provide detailed methodologies for evaluating cross-reactivity, which can serve as a template for your guide.
General Workflow for Competitive Immunoassays The following diagram outlines the key stages of a standard competitive immunoassay, a common format for assessing cross-reactivity.
Detailed Methodology The core of a cross-reactivity study involves testing the antibody against a panel of related antigens [1] [2] [3].
Advanced Selection Method: Phage Display Cross-Panning For antibody discovery, phage display with a cross-panning strategy can be used to selectively enrich antibodies that bind to multiple similar antigens [4]. The following flowchart illustrates this process.
Different immunoassay formats can yield varying cross-reactivity profiles even when using the same antibodies, due to factors like detection sensitivity and reagent concentrations [2].
| Assay Format | Key Principle | Impact on Cross-Reactivity |
|---|---|---|
| Fluorescence Polarization\nImmunoassay (FPIA) | Measures change in fluorescence polarization when a labeled antigen binds to an antibody. Homogeneous assay (no washing) [2]. | Often requires higher reagent concentrations, which can lead to higher cross-reactivity (lower specificity) [2]. |
| Enzyme-Linked Immunosorbent\nAssay (ELISA) | Uses an enzyme-labeled antibody for detection, with a wash step to separate bound and free labels. Heterogeneous assay [2]. | Can be implemented with lower reagent concentrations, often resulting in lower cross-reactivity (higher specificity) [2]. |
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